molecular formula C18H13FN2O6S2 B6020409 N-(4-fluoro-3-nitrophenyl)-N-(phenylsulfonyl)benzenesulfonamide

N-(4-fluoro-3-nitrophenyl)-N-(phenylsulfonyl)benzenesulfonamide

Cat. No. B6020409
M. Wt: 436.4 g/mol
InChI Key: OTOFDKOFVWAISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-N-(phenylsulfonyl)benzenesulfonamide, commonly known as FNPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FNPSA belongs to the class of sulfonamide compounds that are widely used in drug development as they exhibit a broad range of biological activities.

Mechanism of Action

The mechanism of action of FNPSA is not fully understood, but it is believed to inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylases, which are involved in various cellular processes such as gene expression and cell proliferation.
Biochemical and Physiological Effects:
FNPSA has been shown to exhibit various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. Studies have also suggested that FNPSA may have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

FNPSA has several advantages for use in lab experiments, including its potency, selectivity, and ease of synthesis. However, its limitations include its poor solubility in water and its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research and development of FNPSA, including:
1. Investigation of the mechanism of action of FNPSA to better understand its potential applications in various diseases.
2. Development of more potent and selective analogs of FNPSA for use in drug development.
3. Evaluation of the pharmacokinetics and toxicity of FNPSA to determine its suitability for use in humans.
4. Exploration of the use of FNPSA in combination with other drugs to enhance its therapeutic efficacy.
5. Investigation of the potential use of FNPSA in other fields such as agriculture and materials science.
In conclusion, FNPSA is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs for use in drug development.

Synthesis Methods

The synthesis of FNPSA can be achieved through the reaction between 4-fluoro-3-nitroaniline and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields FNPSA as a yellow solid that can be purified through recrystallization.

Scientific Research Applications

FNPSA has been extensively studied for its potential applications in cancer therapy, as it has been shown to exhibit potent inhibitory activity against various cancer cell lines. Studies have also suggested that FNPSA may have potential use in the treatment of other diseases such as tuberculosis, HIV, and inflammatory disorders.

properties

IUPAC Name

N-(benzenesulfonyl)-N-(4-fluoro-3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O6S2/c19-17-12-11-14(13-18(17)20(22)23)21(28(24,25)15-7-3-1-4-8-15)29(26,27)16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOFDKOFVWAISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)F)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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